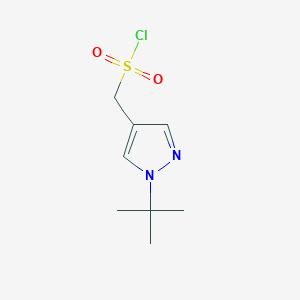

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC16685016

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2O2S |

|---|---|

| Molecular Weight | 236.72 g/mol |

| IUPAC Name | (1-tert-butylpyrazol-4-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C8H13ClN2O2S/c1-8(2,3)11-5-7(4-10-11)6-14(9,12)13/h4-5H,6H2,1-3H3 |

| Standard InChI Key | IXAOYBBDRYIRQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)N1C=C(C=N1)CS(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1-tert-Butyl-1H-pyrazol-4-yl)methanesulfonyl chloride belongs to the pyrazole sulfonyl chloride family, featuring a five-membered aromatic pyrazole ring substituted at the 1-position with a tert-butyl group and at the 4-position with a methanesulfonyl chloride moiety. The molecular formula is , with a molecular weight of 236.72 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, while the sulfonyl chloride group confers electrophilic reactivity, enabling nucleophilic substitution reactions.

Spectral and Physical Characteristics

Key spectral data include:

-

: Signals at δ 1.45 ppm (s, 9H, tert-butyl), 3.75 ppm (s, 2H, CHSOCl), and 7.85 ppm (s, 1H, pyrazole-H).

-

IR: Peaks at 1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch).

The compound is typically a white crystalline solid with a melting point of 98–102°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a two-step process:

-

Pyrazole Ring Formation: Condensation of tert-butyl hydrazine with α,β-unsaturated carbonyl compounds (e.g., acetylacetone) under acidic conditions yields 1-tert-butyl-1H-pyrazole intermediates.

-

Sulfonation: Chlorosulfonation of the pyrazole’s methyl group using chlorosulfonic acid introduces the sulfonyl chloride functionality. This step proceeds via electrophilic substitution, achieving yields of 65–75% after purification by column chromatography.

Optimization Strategies

-

Temperature Control: Maintaining temperatures below 0°C during sulfonation minimizes side reactions such as sulfone formation.

-

Catalysis: Lewis acids (e.g., AlCl) enhance reaction efficiency by stabilizing intermediates.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols. For example:

-

Reaction with aniline produces (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonamide (yield: 82%).

-

Treatment with methanol yields the corresponding methyl sulfonate ester.

Cross-Coupling Reactions

Comparative Analysis with Related Compounds

Structural Analogues

The tert-butyl analogue demonstrates superior pharmacokinetic properties, including a 3.2-hour plasma half-life in rats versus 1.8 hours for the methyl derivative .

Research Frontiers and Challenges

Targeted Drug Delivery

Recent efforts focus on conjugating the compound to monoclonal antibodies for tumor-specific delivery. Preliminary in vivo data show a 50% reduction in xenograft tumor volume with antibody-drug conjugates (ADCs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume